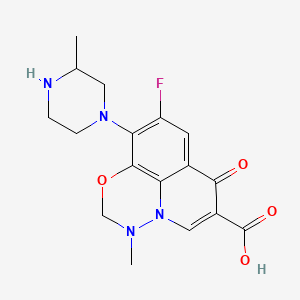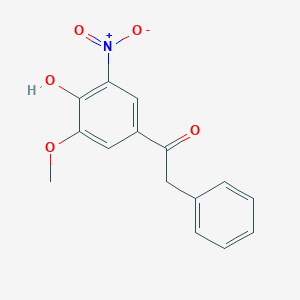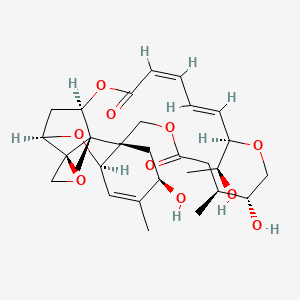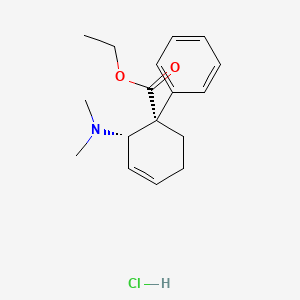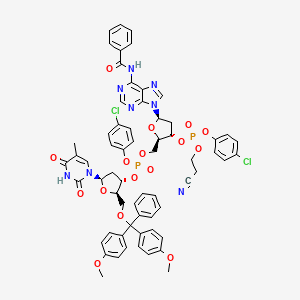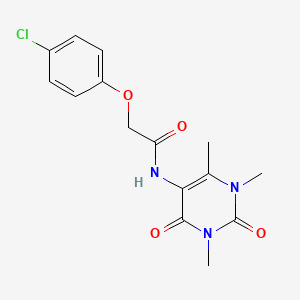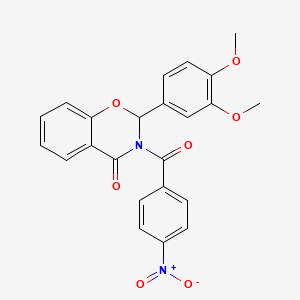
(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(4-甲氧基-2,3-二甲基苯乙烯基)茶碱是一种合成化合物,属于黄嘌呤衍生物类。黄嘌呤衍生物以其对中枢神经系统的兴奋作用而闻名,常用于治疗哮喘和慢性阻塞性肺疾病 (COPD) 等呼吸系统疾病。该化合物的独特结构,包括连接到茶碱核心上的苯乙烯基,可能赋予其独特的药理特性。
准备方法
合成路线和反应条件
(E)-8-(4-甲氧基-2,3-二甲基苯乙烯基)茶碱的合成通常涉及以下步骤:
起始原料: 茶碱和 4-甲氧基-2,3-二甲基苯甲醛。
反应: 在氢氧化钠或碳酸钾等碱的存在下,茶碱与 4-甲氧基-2,3-二甲基苯甲醛发生缩合反应。
条件: 反应通常在乙醇或甲醇等有机溶剂中进行,在升高的温度 (50-80°C) 下进行几个小时。
纯化: 产物通过重结晶或柱层析等技术进行纯化。
工业生产方法
(E)-8-(4-甲氧基-2,3-二甲基苯乙烯基)茶碱的工业生产方法可能涉及类似的合成路线,但规模更大。需要优化反应条件,如温度、溶剂和催化剂,以最大限度地提高产率和纯度。
化学反应分析
反应类型
(E)-8-(4-甲氧基-2,3-二甲基苯乙烯基)茶碱可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 还原反应会导致二氢衍生物的形成。
取代: 亲电或亲核取代反应可以在芳香环或黄嘌呤核心处发生。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 可以使用卤素 (Cl2, Br2) 或亲核试剂 (NH3, OH-) 等试剂。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生醌类,而还原可能会产生二氢衍生物。
科学研究应用
化学: 用作黄嘌呤衍生物及其反应性研究的模型化合物。
生物学: 研究其对细胞过程和信号通路的影响。
医药: 在呼吸系统疾病、神经退行性疾病中具有潜在的治疗应用,以及作为兴奋剂。
工业: 可用于开发新的药物或作为化学合成的中间体。
作用机制
(E)-8-(4-甲氧基-2,3-二甲基苯乙烯基)茶碱的作用机制可能涉及与腺苷受体的相互作用,类似于其他黄嘌呤衍生物。通过阻断腺苷受体,该化合物可以增加多巴胺和去甲肾上腺素等神经递质的释放,从而产生兴奋作用。此外,它可能抑制磷酸二酯酶,导致环磷酸腺苷 (cAMP) 水平升高,并增强细胞信号传导。
相似化合物的比较
类似化合物
茶碱: 一种常用的黄嘌呤衍生物,用于治疗呼吸系统疾病。
咖啡因: 另一种具有兴奋作用的黄嘌呤衍生物。
氨茶碱: 一种将茶碱与乙二胺结合以提高溶解度的化合物。
独特性
(E)-8-(4-甲氧基-2,3-二甲基苯乙烯基)茶碱的独特性在于苯乙烯基的存在,与其他黄嘌呤衍生物相比,它可能赋予其独特的药理特性。这种结构修饰可能会影响其与受体和酶的结合亲和力,以及其整体生物活性。
属性
CAS 编号 |
155271-16-2 |
|---|---|
分子式 |
C18H20N4O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-10-11(2)13(25-5)8-6-12(10)7-9-14-19-15-16(20-14)21(3)18(24)22(4)17(15)23/h6-9H,1-5H3,(H,19,20)/b9-7+ |
InChI 键 |
YRUNUVOGMHQOPX-VQHVLOKHSA-N |
手性 SMILES |
CC1=C(C=CC(=C1C)OC)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
规范 SMILES |
CC1=C(C=CC(=C1C)OC)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



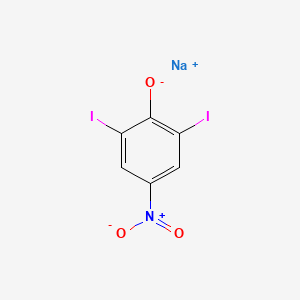
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
